molecular formula C12H15BrO2 B7935552 tert-Butyl 2-bromo-5-methylbenzoate

tert-Butyl 2-bromo-5-methylbenzoate

Cat. No.: B7935552
M. Wt: 271.15 g/mol
InChI Key: XRDFYJZMOAVICI-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-5-methylbenzoate is an organic compound with the molecular formula C12H15BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a bromine atom, and the carboxyl group is esterified with a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-bromo-5-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-bromo-5-methylbenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.

    Reduction: Formation of 2-bromo-5-methylbenzyl alcohol.

    Oxidation: Formation of 2-bromo-5-methylbenzoic acid.

Scientific Research Applications

tert-Butyl 2-bromo-5-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-5-methylbenzoate involves its ability to participate in nucleophilic substitution reactions. The bromine atom, being a good leaving group, can be readily displaced by nucleophiles, leading to the formation of new chemical bonds. This property makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 5-bromo-2-methylbenzoate: Similar structure but with different substitution pattern on the benzene ring.

    tert-Butyl 2-bromo-5-methoxybenzoate: Contains a methoxy group instead of a methyl group.

    tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a methyl group.

Uniqueness

tert-Butyl 2-bromo-5-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the tert-butyl ester group enhances its stability and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-bromo-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-8-5-6-10(13)9(7-8)11(14)15-12(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDFYJZMOAVICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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